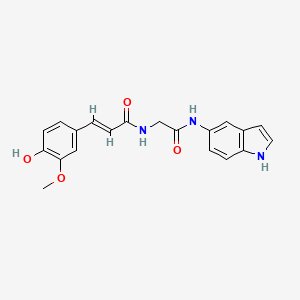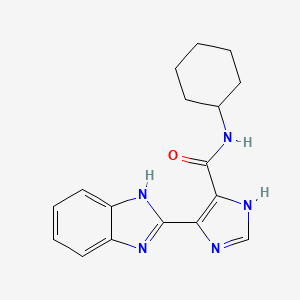
Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser is a peptide composed of eight amino acids: alanine, proline, arginine, leucine, arginine, phenylalanine, tyrosine, and serine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (arginine, leucine, arginine, phenylalanine, tyrosine, serine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like This compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Formation of reduced peptide with free thiol groups.
Substitution: Formation of peptide analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser depends on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The exact pathways involved can vary based on the peptide’s structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu: An extended version of the peptide with an additional leucine residue.
This compound-Gly: A variant with glycine replacing the terminal serine.
This compound-Thr: A variant with threonine replacing the terminal serine.
Uniqueness
This compound: is unique due to its specific sequence and the presence of multiple arginine residues, which can influence its biological activity and interactions with molecular targets. The combination of hydrophobic (leucine, phenylalanine) and hydrophilic (arginine, serine) residues also contributes to its distinct properties.
Propiedades
Fórmula molecular |
C47H72N14O11 |
|---|---|
Peso molecular |
1009.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C47H72N14O11/c1-26(2)22-33(57-39(65)32(13-8-20-54-47(51)52)56-43(69)37-14-9-21-61(37)44(70)27(3)48)40(66)55-31(12-7-19-53-46(49)50)38(64)58-34(23-28-10-5-4-6-11-28)41(67)59-35(24-29-15-17-30(63)18-16-29)42(68)60-36(25-62)45(71)72/h4-6,10-11,15-18,26-27,31-37,62-63H,7-9,12-14,19-25,48H2,1-3H3,(H,55,66)(H,56,69)(H,57,65)(H,58,64)(H,59,67)(H,60,68)(H,71,72)(H4,49,50,53)(H4,51,52,54)/t27-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
Clave InChI |
PBLYKJCUCWCMAV-IFUGPJDHSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[6-methyl-5-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12398095.png)


![azanium;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12398114.png)



![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)


![2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)

